ditert-butyl nonanediperoxoate
CAS No.: 16580-06-6
Cat. No.: VC21033206
Molecular Formula: C17H32O6
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16580-06-6 |
---|---|
Molecular Formula | C17H32O6 |
Molecular Weight | 332.4 g/mol |
IUPAC Name | ditert-butyl nonanediperoxoate |
Standard InChI | InChI=1S/C17H32O6/c1-16(2,3)22-20-14(18)12-10-8-7-9-11-13-15(19)21-23-17(4,5)6/h7-13H2,1-6H3 |
Standard InChI Key | VMRTVQZUEDMYNS-UHFFFAOYSA-N |
SMILES | CC(C)(C)OOC(=O)CCCCCCCC(=O)OOC(C)(C)C |
Canonical SMILES | CC(C)(C)OOC(=O)CCCCCCCC(=O)OOC(C)(C)C |
Introduction
Chemical Structure and Properties
Ditert-butyl nonanediperoxoate likely features a structure consisting of a nonane chain (9-carbon backbone) with peroxoate functional groups at both ends, each capped with tert-butyl groups. Based on structural analysis and related peroxide compounds, we can postulate several key properties:
Molecular Structure
The compound would likely contain:
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Two tert-butyl groups [(CH₃)₃C-]
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Peroxoate functional groups (-CO-O-O-)
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A nonane chain connecting the peroxoate groups
This arrangement would result in the general formula (CH₃)₃C-O-O-CO-(CH₂)ₙ-CO-O-O-C(CH₃)₃, where n represents the carbon chain length between the peroxoate groups.
Chemical Reactivity
Thermal Decomposition
Like other organic peroxides, ditert-butyl nonanediperoxoate would likely undergo homolytic cleavage of the peroxide bond when heated:
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The compound would likely decompose at temperatures above 100°C, similar to di-tert-butyl peroxide
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Decomposition would generate free radicals that could initiate polymerization or oxidation reactions
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The tert-butyl groups would provide steric hindrance that enhances stability compared to other peroxides with less bulky groups
Applications in Radical Chemistry
Based on the reactivity of similar peroxides, ditert-butyl nonanediperoxoate could potentially serve as:
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A radical initiator for polymerization reactions
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An oxidizing agent in organic synthesis
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A cross-linking agent for certain polymer systems
Hazard Type | Expected Severity | Mitigation |
---|---|---|
Flammability | High | Store away from heat sources |
Explosive Potential | Moderate to High | Avoid shock, friction, and contamination |
Thermal Stability | Unstable above 100°C | Control storage temperature |
Chemical Incompatibility | Reactive with reducing agents | Segregate from incompatible materials |
Health Effects | Irritant to eyes, skin, respiratory system | Use appropriate PPE |
Similar to di-tert-butyl peroxide, this compound would likely:
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Be an irritant to the nose, eyes, and skin
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Present flammability hazards
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Have potential for unpredictable explosions at elevated temperatures (≈150°C)
Comparison with Related Compounds
Structural Analogs
To better understand the potential properties of ditert-butyl nonanediperoxoate, comparison with better-documented peroxides provides valuable insights:
Theoretical Applications
Polymer Chemistry
The unique structure of ditert-butyl nonanediperoxoate, with peroxide groups at both ends of a flexible nonane chain, suggests potential applications in polymer chemistry:
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As a bifunctional initiator for block copolymer synthesis
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For controlled radical polymerization processes
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In cross-linking applications for elastomers and thermoplastics
Organic Synthesis
In synthetic organic chemistry, this compound could potentially serve as:
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A source of acyl radicals for complex synthesis
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An oxidizing agent for specific functional group transformations
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A reagent for the introduction of tert-butoxy groups
Analytical Characterization
Spectroscopic Properties
Based on similar organic peroxides, ditert-butyl nonanediperoxoate would likely show characteristic spectroscopic features:
Analytical Technique | Expected Characteristic Features |
---|---|
IR Spectroscopy | O-O stretch (~840-880 cm⁻¹), C=O stretch (~1700-1750 cm⁻¹), C-H stretches for tert-butyl groups (~2950-3000 cm⁻¹) |
¹H NMR | tert-butyl signals (~1.2-1.4 ppm), methylene signals from nonane chain (~1.3-2.5 ppm) |
¹³C NMR | Carbonyl carbons (~170-175 ppm), quaternary carbons of tert-butyl groups (~80-85 ppm), methyl carbons (~25-30 ppm) |
Mass Spectrometry | Fragmentation pattern showing loss of tert-butoxy radicals, sequential loss of CO₂ |
Chromatographic Analysis
For quantitative analysis and purity determination, suitable methodologies would include:
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High-Performance Liquid Chromatography (HPLC) with UV detection
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Gas Chromatography (GC) with appropriate temperature programming
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Gel Permeation Chromatography (GPC) for molecular weight distribution analysis if used in polymer applications
Future Research Directions
The limited specific literature on ditert-butyl nonanediperoxoate suggests several research opportunities:
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Systematic synthesis and characterization of the pure compound
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Investigation of decomposition kinetics and mechanism
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Exploration of applications in controlled radical polymerization
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Assessment of structure-property relationships compared to other dialkyl peroxides
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Development of safer handling protocols specific to this compound
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